molecular formula C7H8N4O B1473031 3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1934493-61-4

3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B1473031
CAS No.: 1934493-61-4
M. Wt: 164.16 g/mol
InChI Key: KOJIDNFVPJJWHW-UHFFFAOYSA-N
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Description

3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1934493-61-4) is a chemical compound with the molecular formula C7H8N4O. It belongs to the [1,2,4]triazolo[4,3-a]pyrazine class of heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures for developing novel therapeutic agents . This scaffold serves as an essential building block in organic synthesis, functioning as a key template for creating diverse derivatives . While research on this specific derivative is ongoing, the [1,2,4]triazolo[4,3-a]pyrazine core is a significant pharmacophore in drug discovery. Analogs of this scaffold have demonstrated a wide spectrum of potent biological activities in scientific literature, highlighting the research value of this chemical class. Notably, derivatives have been designed and synthesized as potent multi-target kinase inhibitors, showing excellent inhibitory activity against c-Met and VEGFR-2 kinases, and exhibiting promising antiproliferative effects in various human cancer cell lines such as A549, MCF-7, and Hela . Furthermore, this scaffold forms the core of several marketed drugs and clinical candidates, including the antidiabetic drug Sitagliptin, underscoring its proven utility in developing bioactive molecules . Other research areas for related derivatives include investigating antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli , as well as antimalarial activity . This compound is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

3-ethyl-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-5-9-10-6-7(12)8-3-4-11(5)6/h3-4H,2H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJIDNFVPJJWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an ethyl substituent at the 3-position of the triazole ring. Its synthesis often involves electrochemical and photochemical methods, enabling the formation of various derivatives through nucleophilic substitutions and cyclization reactions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant antibacterial and anticancer properties. The following sections provide detailed insights into these activities.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of this compound derivatives against various bacterial strains. For instance:

  • MIC Values : In a study evaluating antibacterial activity using microbroth dilution methods, some derivatives showed moderate to good activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. One specific derivative exhibited MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibiotic ampicillin .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays against multiple cancer cell lines. Key findings include:

  • IC50 Values : A series of studies evaluated the IC50 values against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable compound demonstrated IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves apoptosis induction via caspase pathways (caspase 3/7, caspase 8) and modulation of key proteins like NF-κB and p53 . Additionally, molecular docking studies suggest strong interactions with proteins involved in cancer pathways such as c-Met and VEGFR-2.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyrazine derivatives. The following table summarizes notable compounds related to this compound along with their activities:

Compound NameStructure TypeNotable Activity
1-(5-Methyl-[1,2,4]triazol-3-yl)pyrazin-6(5H)-oneTriazolo-pyrazine derivativeAntibacterial
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazineTriazolo-pyrazine derivativeAnticancer
6-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazineTriazolo-pyrazine derivativeAntifungal

The ethyl substitution at the triazole ring appears to enhance both antibacterial and anticancer activities compared to other similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Agent Development : A study synthesized a series of triazolo-pyrazine derivatives that exhibited enhanced cytotoxicity against breast cancer cell lines when compared to standard chemotherapeutics like cisplatin. The active compounds induced significant apoptosis in cancer cells while sparing normal cells .
  • Targeting Enzymatic Pathways : Another investigation focused on the inhibition of human renin using triazolo-pyrazine derivatives. The results indicated that specific modifications could lead to potent inhibitors with therapeutic potential for hypertension-related conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit significant anticancer properties. Studies have evaluated these compounds against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values obtained from these studies suggest that these compounds can inhibit cell proliferation effectively.

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Derivative AA54910c-Met inhibition
Derivative BMCF-715VEGFR-2 inhibition
Derivative CHeLa12Apoptosis induction

Antibacterial Activity

The compound also demonstrates antibacterial properties against various strains of bacteria. Its mechanism often involves the inhibition of key enzymes necessary for bacterial growth and replication.

Table 2: Antibacterial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notable Activity
E. coli32 µg/mLBroad-spectrum
S. aureus16 µg/mLGram-positive
P. aeruginosa64 µg/mLResistant strains

Structure-Activity Relationship (SAR)

The unique ethyl substitution at the 3-position of the triazole ring enhances the pharmacological profile of this compound compared to other similar derivatives. Molecular docking studies indicate that this compound can effectively bind to proteins involved in cancer pathways such as c-Met and VEGFR-2.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound (Position 3 Substituent) Position 7 Substituent Solubility Profile LogP (Predicted) Key References
3-Ethyl (target compound) Not specified Likely soluble in DMF/DMSO; low water solubility* ~1.8–2.2†
3-Thioxo 4-Fluorobenzyl Freely soluble in DMF, DMSO; insoluble in water ~1.5
3-Methyl Aryl/benzyl Moderately soluble in polar aprotic solvents ~1.6
3-Aryl/Hetaryl Aryl/benzyl Variable (depends on substituent) ~2.0–3.5

*Inferred from analogs; †Predicted using computational tools (e.g., PASS ).

Notes:

  • Thioxo derivatives exhibit higher polarity due to the sulfur atom, impacting solubility in aqueous media .
Pharmacological Activity
Compound (Position 3 Substituent) Antimicrobial Activity (MIC, µg/mL) Cytotoxicity (IC50, µM) Receptor Interaction Key References
3-Ethyl Not reported Predicted: <10‡ Potential P2X7 antagonism*
3-Thioxo 12.5 (Gram-negative bacteria) Not reported N/A
3-Aryl Variable (depends on substituent) 5–50† Adenosine receptor antagonism

‡Predicted via PASS software; *Based on structural similarity to P2X7 antagonists .

Key Findings :

  • Antimicrobial Activity : The 3-thioxo derivative (7-(4-fluorobenzyl)-3-thioxo-...) shows potent activity against Gram-negative bacteria (MIC = 12.5 µg/mL) . Ethyl-substituted analogs may exhibit reduced direct antimicrobial effects but improved pharmacokinetics.
  • Cytotoxicity : Aryl-substituted derivatives (e.g., 3-phenyl) demonstrate moderate cytotoxicity (IC50 = 5–50 µM), while the ethyl group’s lower steric hindrance may enhance target binding .
  • Receptor Modulation : Alkyl substituents (e.g., ethyl, methyl) are predicted to act as P2X7 receptor antagonists, relevant for inflammatory and neuropathic pain .

Recommendations for Future Research :

  • Conduct in vitro receptor-binding assays for P2X7 and adenosine receptors.
  • Explore solubility enhancement strategies (e.g., prodrug formulations).
  • Validate analytical methods (e.g., HPLC) for purity assessment specific to the ethyl derivative.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-ethyl-triazolo[4,3-a]pyrazin-8(7H)-one typically follows a path involving:

  • Formation of a pyrazin-2-one intermediate or related precursor.
  • Introduction of a hydrazine moiety to form 3-hydrazinopyrazin-2-one.
  • Cyclization with appropriate carbonyl-containing reagents or activated carboxylic acids to form the fused triazolo ring.
  • Incorporation of the ethyl substituent at position 3 either by using ethyl-containing precursors or via organometallic coupling reactions.

This approach allows for chemical diversity and the introduction of various substituents at position 3, including the ethyl group.

Preparation of the Pyrazinone Intermediate and Hydrazinopyrazinone

A key intermediate is 3-hydrazinopyrazin-2(1H)-one, which can be synthesized starting from esters of oxalamic acid. This intermediate is crucial for the subsequent formation of the triazolo ring system.

  • The hydrazinopyrazinone is reacted with carbonyl-containing compounds such as ortho-esters or alkylcarbonic acid anhydrides to initiate cyclization.
  • For introducing aryl or heteroaryl substituents, the reaction employs carbonic acids activated by carbonyldiimidazole (CDI), facilitating the formation of the triazolo ring upon refluxing in anhydrous DMF for approximately 24 hours.

Spectroscopic data (1H NMR) confirm the structure of the fused system by characteristic signals of H-5 and H-6 protons of the pyrazinone fragment appearing as doublets in the range of δ 7.15-7.28 ppm and δ 7.50-7.59 ppm, respectively.

Typical Reaction Conditions and Workup

  • Reactions are often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Solvents such as DMF, THF, or toluene are used depending on the step.
  • Temperature control is critical, with steps performed from -78 °C (for lithium aluminum hydride reductions) up to reflux temperatures (~110 °C) for cyclization.
  • Workup involves aqueous quenching, extraction with ethyl acetate or dichloromethane, washing with saturated sodium chloride or sodium bicarbonate solutions, drying over anhydrous magnesium sulfate or sodium sulfate, filtration, and concentration under reduced pressure.
  • Purification may include silica gel chromatography or recrystallization.

Representative Preparation Table

Step Starting Material/Intermediate Reagents/Conditions Product/Outcome Notes
1 5-Bromopyridine-2,3-diamine + butyric acid DIPEA, HATU, DMF, 50 °C, overnight N-(2-amino-5-bromo-3-pyridyl)butanamide Amide formation
2 N-(2-amino-5-bromo-3-pyridyl)butanamide LiAlH4 in THF, -78 °C to RT, overnight Corresponding amine alcohol intermediate Reduction step
3 Bromo-substituted triazolopyrazinone Pd-PEPPSI-IHeptCl catalyst, toluene, 0 °C to RT Alkyl-substituted triazolopyrazinone (ethyl analog) Cross-coupling for ethyl group
4 Crude product Filtration, extraction, drying Pure 3-ethyl-triazolo[4,3-a]pyrazin-8(7H)-one Final isolation

Industrial Considerations

  • The synthetic route is designed to minimize byproducts and improve yield.
  • Use of commercially available starting materials such as 5-bromopyridine derivatives and butyric acid facilitates scalability.
  • Catalytic hydrogenation and organometallic coupling steps require careful control of atmosphere and temperature.
  • Purification methods are optimized to achieve high purity suitable for pharmaceutical applications.

Summary of Research Findings

  • The cyclization of 3-hydrazinopyrazin-2-ones with carbonyl reagents activated by CDI is an effective method to construct the fused triazolopyrazinone core with diverse substituents, including ethyl groups.
  • Organometallic coupling provides a flexible approach for late-stage functionalization, allowing introduction of ethyl and other alkyl substituents with good selectivity and yield.
  • Analytical data such as mass spectrometry (MS m/z 196.0 for the protonated molecule) and NMR confirm the structure and purity of the final product.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for successful synthesis and isolation.

Q & A

Basic: What are the established synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?

The compound is synthesized via cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. A validated method involves:

  • Reacting carboxylic acids (e.g., ethyl-substituted acids) with carbonyldiimidazole (CDI) in anhydrous DMFA to form imidazolides, which are electrophilic enough to react with hydrazine intermediates.
  • Cyclizing the product under reflux (24 hours) in anhydrous DMFA, followed by precipitation and recrystallization .
  • Avoiding acid chlorides (due to hydrolysis risks) and using CDI ensures higher purity and yield .

Basic: Which analytical methods are validated for quantifying 3-ethyl derivatives?

Non-aqueous potentiometric titration is the gold standard:

  • Dissolve 0.250 g of the compound in a 1:1 mixture of acetic acid and acetic anhydride.
  • Titrate with 0.1 M perchloric acid, monitoring the first potential jump.
  • Validation parameters: Linearity (R² > 0.999), accuracy (99.0–101.0% recovery), and precision (RSD < 0.22%) .
  • HPLC is used for impurity profiling (e.g., semiproducts or decomposition products) but does not interfere with titration .

Basic: What pharmacological activities are associated with this compound?

Predicted and observed activities include:

  • P2X7 receptor antagonism : Potent inhibition (IC₅₀ < 1 nM) for inflammatory and neuropathic pain .
  • Cytotoxic and cerebroprotective effects : Demonstrated via PASS computational models and in vitro assays .
  • Antimicrobial activity : High efficacy against gram-negative bacteria (MIC: 12.5 µg/mL) in early-stage derivatives .

Advanced: How can researchers address discrepancies in synthesis yields when varying substituents?

Yield variations arise from reagent reactivity and side reactions. Mitigation strategies:

  • Use CDI-activated acids instead of acid chlorides to minimize hydrolysis byproducts .
  • Optimize solvent choice (e.g., anhydrous DMFA) and reaction time (24-hour reflux) to ensure complete cyclization .
  • Monitor intermediates via TLC and characterize by ¹H NMR (e.g., H-5/H-6 doublets at δ 7.15–7.59 ppm) to confirm structural integrity .

Advanced: What strategies mitigate impurity interference during quantification?

  • HPLC-UV/ELSD : Separates impurities like Impurity A (semiproduct) and Impurity B (oxidation byproduct) with a limit of ≤0.5% total impurities .
  • Sample pretreatment : Dry compounds to ≤0.5% mass loss to avoid moisture-induced degradation .
  • Validation : Ensure method specificity by spiking known impurities into the sample matrix .

Advanced: How to optimize reaction conditions for introducing different 3-substituents?

  • Activation : Use CDI to convert carboxylic acids into imidazolides, enhancing electrophilicity for nucleophilic attack by hydrazine intermediates .
  • Solvent selection : Anhydrous DMFA prevents side reactions (e.g., hydrolysis of chlorides) .
  • Temperature control : Maintain 100°C during activation and reflux cyclization to balance reaction rate and product stability .

Advanced: What NMR spectral data confirm the structure?

Key ¹H NMR signals :

  • H-5 and H-6 protons : Doublets at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) from the pyrazinone fragment .
  • Ethyl substituent : Triplet (CH₂) at δ 1.2–1.4 ppm and quartet (CH₃) at δ 2.4–2.6 ppm.
  • Aromatic protons : Multiplet signals for benzyl/aryl groups at δ 7.0–7.8 ppm .

Advanced: How to validate biological activity findings in different models?

  • In vitro assays : Test P2X7 antagonism using calcium flux assays in HEK293 cells expressing human P2X7 receptors .
  • In vivo models : Use neuroinflammatory (e.g., LPS-induced microglial activation) or pain models (e.g., chronic constriction injury) .
  • Computational validation : Apply PASS software to predict cytotoxicity, membrane stabilization, and receptor binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 2
3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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